molecular formula C12H10O6 B12712377 Diphlorethol CAS No. 61237-21-6

Diphlorethol

Cat. No.: B12712377
CAS No.: 61237-21-6
M. Wt: 250.20 g/mol
InChI Key: RUMGQPPKMHUYEF-UHFFFAOYSA-N
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Description

Diphlorethol is a phlorotannin found in the brown alga Cystophora retroflexa. It belongs to the phlorethols class of phlorotannins due to the ether bond that connects its two phloroglucinol units . Phlorotannins are a group of tannins unique to brown algae and are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphlorethol involves the oxidative coupling of phloroglucinol units. This process can be achieved through various methods, including enzymatic and chemical oxidation. The reaction conditions typically involve the use of oxidizing agents such as ferric chloride or hydrogen peroxide under controlled pH and temperature .

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from brown algae. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound from other phlorotannins . The high structural diversity of phlorotannins requires precise chromatographic techniques to achieve pure compounds.

Chemical Reactions Analysis

Types of Reactions

Diphlorethol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ferric chloride and hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Diphlorethol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphlorethol is unique due to its specific structure, which includes an ether bond connecting two phloroglucinol units. This structure contributes to its distinct biological activities and makes it a valuable compound for various applications .

Biological Activity

Diphlorethol is a phlorotannin compound primarily found in brown algae, particularly within the Fucaceae family. This compound has garnered attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article delves into the various biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized as a polyphenolic compound that exhibits significant bioactivity. It is structurally related to other phlorotannins and contributes to the health benefits associated with marine algae consumption. Research has shown that this compound possesses strong radical scavenging abilities and can inhibit various enzymes linked to disease processes.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, which are implicated in oxidative stress and various chronic diseases.

Study Method IC50 (µg/mL) Findings
Kim et al. (2021) DPPH Assay4.0This compound showed significant scavenging activity against DPPH radicals.
Lee et al. (2019) FRAP Assay307.3High antioxidant capacity compared to other phlorotannins.

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. In vitro studies using RAW 264.7 macrophages demonstrated that this compound inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines.

Study Cell Type Concentration (µg/mL) Effect
Jang et al. (2012) RAW 264.7 Macrophages50-100Reduced NO production by 50% at 100 µg/mL.

3. Anticancer Activity

This compound has been shown to induce apoptosis in cancer cells, making it a candidate for cancer therapy.

  • A study on breast cancer cells indicated that this compound increased caspase-3 and -9 activities, leading to enhanced apoptosis.
Cell Line Concentration (µg/mL) Mechanism
MCF-7 (breast cancer) 10-50Induction of apoptosis via caspase activation.

4. Neuroprotective Effects

This compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells.

  • In a model of neurodegeneration, this compound was effective in decreasing reactive oxygen species (ROS) levels.

Case Study 1: Antioxidant Efficacy

In a comparative study of various phlorotannins, this compound was highlighted for its superior antioxidant capacity when evaluated using multiple assays (DPPH and FRAP). The results indicated that this compound could serve as a potential natural antioxidant in food preservation and health supplements.

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory properties of this compound revealed its ability to suppress the expression of inducible nitric oxide synthase (iNOS) in macrophages, highlighting its role in managing inflammation-related diseases.

Properties

CAS No.

61237-21-6

Molecular Formula

C12H10O6

Molecular Weight

250.20 g/mol

IUPAC Name

2-(3,5-dihydroxyphenoxy)benzene-1,3,5-triol

InChI

InChI=1S/C12H10O6/c13-6-1-7(14)3-9(2-6)18-12-10(16)4-8(15)5-11(12)17/h1-5,13-17H

InChI Key

RUMGQPPKMHUYEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)OC2=C(C=C(C=C2O)O)O)O

Origin of Product

United States

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